Tris(2,2,6,6-tetrametilheptano-3,5-dionato-O,O')praseodimio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Tris(dipivalomethanato)praseodymium has several scientific research applications:

Mecanismo De Acción

Target of Action

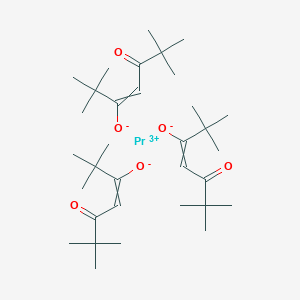

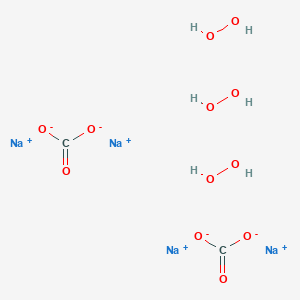

Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)praseodymium, also known as Praseodymium(III)-DPM, is a complex compound that primarily targets lanthanide ions . The compound is used as a ligand, which binds to these ions and forms stable complexes .

Mode of Action

The compound interacts with its targets through a process known as chelation. It acts as a bidentate ligand, meaning it can bind to a metal ion at two distinct points . This interaction results in the formation of a ring-like structure, which is characteristic of chelation. The compound is also known to undergo O-additions and C-additions .

Biochemical Pathways

It is known that the compound can act as an air-stable ligand for metal catalysts in various reactions . This suggests that it may play a role in catalyzing certain biochemical reactions.

Pharmacokinetics

It is known that the compound is a stable, anhydrous reagent , which suggests that it may have good stability and could potentially be absorbed and distributed in the body

Result of Action

It is known that the compound can improve the luminescence properties of gan light-emitting diodes when used as a doping agent . This suggests that it may have potential applications in optoelectronics.

Action Environment

The action of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)praseodymium can be influenced by environmental factors. For instance, it is known to be sensitive to light, air, and moisture . Therefore, it is typically stored under inert gas to maintain its stability . The compound’s efficacy may also be affected by temperature, as suggested by a study on a similar compound, Tris(2,2,6,6-tetramethylheptan-3,5-dionato)yttrium(III), which found that the compound’s molecular forms in the gas phase can change with temperature .

Análisis Bioquímico

Biochemical Properties

Similar compounds have been found to act as ligands for metal catalysts . These compounds can undergo O-additions and C-additions, indicating that they may interact with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

It has been suggested that similar compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

The synthesis of tris(dipivalomethanato)praseodymium typically involves the reaction of praseodymium chloride with dipivaloylmethane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone under reflux conditions. The product is then purified by recrystallization .

Industrial production methods for this compound are similar but often involve larger scale reactions and more rigorous purification processes to ensure high purity and yield .

Análisis De Reacciones Químicas

Tris(dipivalomethanato)praseodymium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation reactions are limited.

Reduction: It can be reduced by strong reducing agents, leading to the formation of praseodymium metal or lower oxidation state complexes.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

Tris(dipivalomethanato)praseodymium is similar to other lanthanide tris(dipivalomethanato) complexes, such as those of europium and samarium. it is unique due to the specific paramagnetic properties of praseodymium, which result in distinct NMR shift patterns .

Similar Compounds

- Tris(dipivalomethanato)europium

- Tris(dipivalomethanato)samarium

- Tris(dipivalomethanato)neodymium

These compounds share similar structures but differ in their magnetic properties and the extent of the shifts they induce in NMR spectra.

Propiedades

Número CAS |

15492-48-5 |

|---|---|

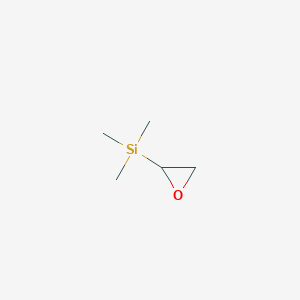

Fórmula molecular |

C33H60O6Pr |

Peso molecular |

693.7 g/mol |

Nombre IUPAC |

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;praseodymium |

InChI |

InChI=1S/3C11H20O2.Pr/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |

Clave InChI |

KSKFOHQCACWEIV-LWTKGLMZSA-N |

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Pr+3] |

SMILES isomérico |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Pr] |

SMILES canónico |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Pr] |

Key on ui other cas no. |

15492-48-5 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)

![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)

![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)